molecular formula C22H20N6O2 B11619775 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11619775
M. Wt: 400.4 g/mol
InChI Key: HHCGUQYSLIDTEZ-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a polycyclic heteroaromatic compound characterized by a fused tricyclic core incorporating pyridine, pyrimidine, and carboxamide functionalities. Its structural complexity arises from the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold, which is further substituted with a reactive prop-2-en-1-yl (allyl) group and a pyridin-3-ylmethyl moiety.

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H20N6O2/c1-3-9-27-19(23)16(21(29)25-12-15-5-4-8-24-11-15)10-17-20(27)26-18-7-6-14(2)13-28(18)22(17)30/h3-8,10-11,13,23H,1,9,12H2,2H3,(H,25,29)

InChI Key

HHCGUQYSLIDTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CN=CC=C4)C=C1

Origin of Product

United States

Biological Activity

The compound 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research data.

Structure and Properties

The structural complexity of this compound is highlighted by its tricyclic framework and multiple functional groups. The molecular formula is C18H19N5O2C_{18}H_{19}N_5O_2 with a molecular weight of approximately 337.4 g/mol. The unique arrangement of nitrogen atoms within the triazatricyclo structure contributes to its biological interactions.

Property Value
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
IUPAC Name6-imino-...
InChI KeyWCPQHNKPZFNSFQ-UHFFFAOYSA-N

Biological Activities

Recent studies have indicated that compounds with similar structures possess a variety of biological activities including:

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:

  • Binding Affinity : The structural features allow for effective binding to specific enzymes or receptors involved in disease pathways.
  • Signal Modulation : By altering receptor signaling pathways, the compound may influence cellular responses related to inflammation or infection.

Case Studies

  • Antibacterial Evaluation :
    A study evaluating similar triazole derivatives showed that modifications in the side chains significantly affected antibacterial potency. Compounds were tested against E. coli and S. aureus, revealing that certain substitutions led to enhanced activity .
  • Cytotoxicity Assays :
    Research on related compounds indicated that they could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways . Further studies are necessary to confirm similar effects for this specific compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several tricyclic heterocycles synthesized via palladium-catalyzed intramolecular arylation, as detailed in . Below is a comparative analysis based on synthesis, physicochemical properties, and structural motifs:

Key Observations

Structural Divergence: Unlike compounds 4m–10, which feature benzoazocinoindole cores, the target compound incorporates a 1,7,9-triazatricyclo framework. This difference enhances nitrogen density, likely improving solubility in polar solvents or binding affinity to biological targets .

Physicochemical Properties: Melting points for benzoazocinoindole derivatives (4m–10) range from 167.2°C to 269.7°C, influenced by hydrogen-bonding substituents (e.g., carboxylic acid in 4m) or rigid planar structures . The target compound’s melting point is unreported but may align with this range due to its fused aromatic system.

Bioactivity Potential: While lacks bioactivity data for the target compound, analogs like 4m and 4n exhibit structural motifs associated with kinase inhibition (e.g., pyrimidine/pyridine moieties common in ATP-competitive inhibitors). The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to pyridin-2-yl derivatives .

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